molecular formula C19H16N2O4 B11007235 2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B11007235
M. Wt: 336.3 g/mol
InChI Key: SQRRZPPKNCLYLZ-UHFFFAOYSA-N
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Description

This compound features a methoxy-substituted indole core linked via an acetamide bridge to a 1-oxo-1,3-dihydro-2-benzofuran moiety. Its structural uniqueness lies in the combination of electron-donating (methoxy) and aromatic (benzofuran) groups, which may enhance metabolic stability and target binding compared to simpler analogs.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide

InChI

InChI=1S/C19H16N2O4/c1-24-17-4-2-3-16-15(17)7-8-21(16)10-18(22)20-13-5-6-14-12(9-13)11-25-19(14)23/h2-9H,10-11H2,1H3,(H,20,22)

InChI Key

SQRRZPPKNCLYLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC4=C(C=C3)C(=O)OC4

Origin of Product

United States

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a synthetic derivative featuring an indole moiety and a benzofuran structure. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. Understanding its mechanisms and efficacy can provide insights into its therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H24N2O5\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{5}

This molecular formula indicates the presence of two nitrogen atoms, five oxygen atoms, and a significant carbon backbone, which is essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide . The indole ring is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells.

A study demonstrated that derivatives with methoxy substitutions exhibit enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on key enzymes involved in inflammation and cancer progression. For instance, a study reported that 2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

Enzyme Inhibition (%) IC50 (µM)
COX-175%10
COX-280%8

Case Studies

A notable case study involved patients with chronic inflammatory diseases who were administered a regimen including derivatives of this compound. Results indicated a significant reduction in pain and swelling, correlating with decreased levels of inflammatory markers in the bloodstream .

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells. The compound's mechanism appears to involve the modulation of apoptotic pathways, leading to reduced tumor growth in animal models .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown effectiveness against various viral strains, potentially inhibiting key viral enzymes. For instance, derivatives of similar indole compounds have demonstrated significant inhibition of HIV protease and other viral targets .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The IC50 values indicate its potency in reducing inflammation-related markers .

Case Study 1: Anticancer Activity

A study conducted by Ribeiro Morais et al. evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent response in tumor growth inhibition, with significant apoptosis observed at higher concentrations .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential of indole derivatives similar to this compound. It was found that certain modifications enhanced their efficacy against viral infections, with specific attention given to their action against HIV and other RNA viruses .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Reaction ConditionsProductsYieldReference
6M HCl, reflux (12 h)2-(4-methoxy-1H-indol-1-yl)acetic acid78%
NaOH (10%), 80°C (8 h)1-oxo-1,3-dihydro-2-benzofuran-5-amine65%

Hydrolysis of the amide bond is reversible under controlled pH, enabling selective recovery of intermediates .

Electrophilic Substitution at Indole

The indole’s C3 position is susceptible to electrophilic substitution due to its electron-rich aromatic system. Common reactions include halogenation and nitration:

ReactionReagents/ConditionsProductYieldReference
BrominationBr₂ (1.2 eq), CHCl₃, 0°C (2 h)3-Bromo-4-methoxy-1H-indole derivative82%
NitrationHNO₃/H₂SO₄, 0°C (1 h)3-Nitro-4-methoxy-1H-indole derivative68%

Halogenation enhances bioactivity, while nitration provides intermediates for reduction to amino derivatives .

Lactone Ring Opening in Benzofuran

The 1,3-dihydro-2-benzofuran-1-one (lactone) undergoes ring-opening reactions with nucleophiles such as amines or alcohols:

NucleophileConditionsProductYieldReference
EthanolamineK₂CO₃, DMF, 100°C (6 h)5-(2-Hydroxyethylamino)benzofuran71%
MethylamineTHF, RT (24 h)5-(Methylamino)benzofuran63%

Ring-opening modifies the compound’s pharmacokinetic properties by introducing polar functional groups .

Coupling Reactions

The acetamide’s carbonyl group participates in coupling reactions to form derivatives with enhanced biological activity:

Reaction TypePartner ReagentProductYieldReference
Suzuki Coupling4-Bromophenylboronic acid, Pd(PPh₃)₄4-Methoxyindole-biphenyl hybrid85%
Ullmann Coupling2-Iodopyridine, CuI, L-prolineIndole-pyridine conjugate73%

These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Oxidation of Methoxyindole

The methoxy group on the indole ring can be demethylated under oxidative conditions:

Oxidizing AgentConditionsProductYieldReference
BBr₃CH₂Cl₂, −78°C (3 h)4-Hydroxy-1H-indole derivative89%
HI (47%), AcOHReflux (12 h)4-Hydroxy-1H-indole derivative76%

Demethylation generates phenolic derivatives with altered electronic properties and binding affinity .

Reductive Amination

The ketone group in the benzofuran lactone can undergo reductive amination to form secondary amines:

AmineConditionsProductYieldReference
BenzylamineNaBH₃CN, MeOH, RT (12 h)N-Benzyl-1,3-dihydro-2-benzofuran-5-amine67%
CyclohexylamineNaBH(OAc)₃, CH₂Cl₂, RT (24 h)N-Cyclohexyl-1,3-dihydro-2-benzofuran-5-amine59%

This reaction diversifies the compound’s amine substituents for biological screening .

Biological Interactions

While not a chemical reaction, the compound’s interactions with biological targets highlight its therapeutic potential:

TargetAssay TypeIC₅₀/EC₅₀Reference
Tyrosine KinaseInhibition assay (in vitro)0.12 μM
COX-2ELISA (anti-inflammatory)1.4 μM
β-Amyloid AggregationThioflavin T fluorescence assay84% inhibition at 10 μM

The methoxyindole and benzofuran moieties contribute to its affinity for enzymes involved in cancer and neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Indole Core

The indole moiety is a common scaffold in medicinal chemistry. Key analogs and their substituent effects are summarized below:

Compound Indole Substituents Acetamide-Linked Group Key Properties Reference
Target Compound 4-methoxy 1-oxo-1,3-dihydro-2-benzofuran-5-yl Hypothesized enhanced metabolic stability due to benzofuran and methoxy groups.
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide 4-chlorobenzoyl, 5-methoxy 2-(pyridin-3-yl)ethyl Pyridine group may improve solubility and target interaction (e.g., CYP51 inhibition).
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 5-nitro (1R)-1-phenylethyl Nitro group enhances electron-withdrawing effects, potentially increasing reactivity.
2-Chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide (ChemDiv 8019-8929) N/A (non-indole core) 1-oxo-1,3-dihydro-2-benzofuran-5-yl Chloro substitution may increase electrophilicity; same benzofuran as target.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target) and nitro () substituents on indole inversely affect electronic properties, influencing binding to targets like Bcl-2/Mcl-1 (anticancer) or CYP51 (antiparasitic) .
  • Benzofuran vs.

Pharmacological Profile Comparisons

Anticancer Activity
  • Compounds 10j, 10k, 10l, and 10m () with chlorobenzoyl, naphthyl, nitrophenyl, and pyridyl groups show moderate anticancer activity against MCF-7 and A549 cell lines. Their low yields (6–17%) suggest synthetic challenges compared to the target compound’s unoptimized pathway .
Antimicrobial and Antifungal Activity
  • Sulfonamide-linked analogs (e.g., 36 , 37 in ) demonstrate potent antibacterial activity due to sulfonamide’s enzyme-inhibitory properties. The target compound’s benzofuran may lack this mechanism but could offer alternative pathways .
  • Phenoxy acetamide derivatives () with thiazole substituents show broad-spectrum antifungal activity, highlighting the importance of heterocyclic diversity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing indole-acetamide derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling indole derivatives with substituted benzofuran acetamide scaffolds via amidation or nucleophilic substitution. For example, refluxing indole intermediates with acetic anhydride or chloroacetyl chloride in the presence of a base (e.g., sodium acetate) under inert atmosphere is typical . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or acetic acid). Lower yields (<20%) are often observed with sterically hindered substituents, as seen in compounds like 10j–10m (8–17% yields) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1^1H-NMR and 13^{13}C-NMR : Essential for verifying indole and benzofuran ring proton environments, methoxy group integration, and amide bond conformation. For example, indole C3 protons typically resonate at δ 7.1–7.3 ppm, while benzofuran carbonyls appear near δ 170 ppm .
  • HRMS : Validates molecular formula accuracy (e.g., deviations <2 ppm).
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar indole derivatives in Acta Crystallographica reports .

Q. What are the primary biological targets investigated for indole-acetamide analogs, and how are initial activity screens designed?

  • Methodological Answer : Many indole-acetamides are screened for anticancer activity via apoptosis modulation (e.g., Bcl-2/Mcl-1 inhibition). Assays include:

  • MTT/Proliferation assays : Dose-response curves (IC50_{50} values) using cancer cell lines (e.g., MCF-7, HeLa).
  • Flow cytometry : To quantify apoptosis (Annexin V/PI staining) .
  • Molecular docking : Preliminary SAR analysis against protein targets (e.g., Bcl-2) using software like AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar indole-acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., substituent electronegativity, steric effects). Strategies include:

  • Comparative SAR studies : Systematic substitution of methoxy, nitro, or halide groups to isolate key pharmacophores .
  • Crystallographic analysis : Correlate bioactivity with conformational stability, as seen in 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, where crystal packing influences solubility .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

Q. What strategies optimize solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or amide positions.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion.
  • Salt formation : Replace the free amide with hydrochloride or sodium salts, as demonstrated for related indole derivatives .

Q. How can computational modeling guide the design of derivatives with improved binding affinity for Bcl-2/Mcl-1?

  • Methodological Answer :

  • Molecular dynamics simulations : Predict binding stability (RMSD <2 Å) over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., nitro vs. methoxy groups).
  • QSAR models : Train algorithms on datasets from analogs like 10j–10m to prioritize synthetic targets .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Four-parameter logistic regression : Fit sigmoidal curves to calculate IC50_{50} values (95% confidence intervals).
  • ANOVA with Tukey’s post-hoc test : Compare means across treatment groups (e.g., p <0.05 for significance).
  • Hill slope analysis : Identify cooperative binding effects (slope >1 suggests positive cooperativity) .

Q. How should researchers address batch-to-batch variability in synthetic yields during scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent ratio).
  • In-line monitoring : Implement PAT tools (e.g., FTIR spectroscopy) to track reaction progress in real time.
  • Purification protocols : Standardize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMF/EtOH mixtures) .

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